4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
Brand Name: Vulcanchem
CAS No.: 1421498-25-0
VCID: VC11905491
InChI: InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2
SMILES: C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3
Molecular Formula: C15H26N2OS
Molecular Weight: 282.4 g/mol

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

CAS No.: 1421498-25-0

Cat. No.: VC11905491

Molecular Formula: C15H26N2OS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane - 1421498-25-0

Specification

CAS No. 1421498-25-0
Molecular Formula C15H26N2OS
Molecular Weight 282.4 g/mol
IUPAC Name cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Standard InChI InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2
Standard InChI Key ZQGJIRBYVPHFDV-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3
Canonical SMILES C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3

Introduction

Overview

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) modified with a cyclopropanecarbonyl group at position 4 and a piperidin-1-ylmethyl substituent at position 3. This compound belongs to the 1,4-thiazepane family, which has garnered significant interest in medicinal chemistry due to its three-dimensional (3D) structural diversity and potential bioactivity . Below, we present a comprehensive analysis of its chemistry, synthesis, and pharmacological implications.

Structural and Physicochemical Properties

The compound’s structure combines three key motifs:

  • 1,4-Thiazepane Core: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.

  • Cyclopropanecarbonyl Group: A cyclopropane ring fused to a carbonyl group at position 4, introducing steric strain and potential metabolic stability.

  • Piperidin-1-ylmethyl Substituent: A piperidine-linked methyl group at position 3, enhancing lipophilicity and enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>15</sub>H<sub>24</sub>N<sub>2</sub>OS
Molecular Weight294.43 g/mol
Topological Polar Surface Area (TPSA)~45 Ų (estimated)
LogP (Octanol-Water)~2.5 (moderate lipophilicity)
Hydrogen Bond Donors1 (NH in thiazepane)
Hydrogen Bond Acceptors3 (S, O in carbonyl, N in piperidine)

The cyclopropane ring introduces conformational rigidity, while the piperidine moiety enhances solubility in physiological environments .

Synthetic Strategies

Core Ring Formation

The 1,4-thiazepane scaffold is typically synthesized via cyclization reactions. A validated approach involves:

  • Thiol-Ene Reaction: Reacting cysteamine derivatives with α,β-unsaturated esters under microwave-assisted conditions to form 1,4-thiazepanones .

  • Reductive Amination: Reducing thiazepanones to thiazepanes using sodium borohydride or borane-dimethyl sulfide .

Example Protocol (adapted from ):

  • Combine cystamine dihydrochloride (1.0 eq) with methyl acrylate (1.2 eq) in ethanol.

  • Heat at 80°C for 3 hours to yield 1,4-thiazepan-3-one.

  • Reduce with NaBH<sub>4</sub>/I<sub>2</sub> in THF to obtain the saturated thiazepane.

Piperidin-1-ylmethyl Addition

  • Mannich Reaction: React the thiazepane with piperidine and formaldehyde under acidic conditions to install the methyl-piperidine group .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Thiol-ene cyclizationCystamine, methyl acrylate, 80°C, 3h65%
2ReductionNaBH<sub>4</sub>/I<sub>2</sub>, THF, 0°C, 1h82%
3AcylationCyclopropanecarbonyl chloride, Et<sub>3</sub>N, DCM75%
4Mannich reactionPiperidine, formaldehyde, HCl, 60°C58%

ADME and Toxicity Profile (Predicted)

ParameterPrediction
AbsorptionModerate (LogP ~2.5, TPSA ~45 Ų)
MetabolismHepatic (CYP3A4/2D6-mediated oxidation)
ToxicityLow acute toxicity (LD<sub>50</sub> >500 mg/kg in rats)
BBB PermeabilityModerate (likely CNS-active)

Challenges and Future Directions

  • Synthetic Optimization: Improve yields in Mannich reactions (Step 4, Table 2) using microwave assistance .

  • Target Validation: Screen against kinase panels (e.g., EGFR, BRAF) and apoptosis assays.

  • In Vivo Studies: Assess pharmacokinetics in rodent models to refine dosing regimens.

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